3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,5-Dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications[_{{{CITATION{{{_1{3,5-dichloro-N-5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl .... This compound is characterized by its complex structure, which includes multiple chloro and methyl groups attached to a thiadiazole ring, making it a subject of interest for various studies.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit biological activity, such as antitumoral and anticonvulsive activities .
Mode of Action
A compound with a similar structure, propyzamide, is known to inhibit microtubule assembly . This suggests that our compound might interact with its targets in a similar manner, leading to changes at the cellular level.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential antitumoral and anticonvulsive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is to react 2,3,5,6-tetramethylphenylamine with carbon disulfide and hydrazine hydrate to form the thiadiazole core. Subsequently, the thiadiazole derivative is reacted with 3,5-dichlorobenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents onto the benzamide or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine
In the medical field, this compound is being investigated for its therapeutic potential. Studies have shown that it may have applications in treating infections and certain types of cancer.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including as a catalyst or in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3,5-Dichloro-N-(2-chlorophenyl)benzamide
3,5-Dichloro-N-(4-chlorophenyl)benzamide
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
3,5-Dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of chloro and methyl groups on the thiadiazole ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-9-5-10(2)12(4)16(11(9)3)18-23-24-19(26-18)22-17(25)13-6-14(20)8-15(21)7-13/h5-8H,1-4H3,(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSDZKNOGPHOAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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